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Compound of Interest

Compound Name: 4-Oxononanoic acid

Cat. No.: B1294678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Oxononanoic acid (CAS No. 6064-52-4), a nine-carbon oxo-carboxylic acid.[1] The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics, offering valuable data for its identification, characterization, and

application in research and development.

Mass Spectrometry (MS)
Mass spectrometry of 4-Oxononanoic acid confirms its molecular weight and reveals

characteristic fragmentation patterns useful for structural elucidation. The molecular ion peak is

observed at a mass-to-charge ratio (m/z) of 172, corresponding to its molecular weight.[1]

High-resolution mass spectrometry can provide the exact mass.

Table 1: Predicted Mass Spectrometry Data for 4-Oxononanoic Acid Adducts
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Ion Type Predicted m/z

[M+H]⁺ 173.11722

[M+Na]⁺ 195.09916

[M-H]⁻ 171.10266

[M+NH₄]⁺ 190.14376

[M+K]⁺ 211.07310

[M+H-H₂O]⁺ 155.10720

Data sourced from PubChemLite.[2]

Common fragmentation pathways for 4-Oxononanoic acid include the loss of a water

molecule (H₂O), and the loss of carbon dioxide (CO₂) from the carboxylic acid group.[1] Alpha-

cleavage adjacent to the carbonyl group of the ketone is also a typical fragmentation route for

ketones. In short-chain carboxylic acids, prominent peaks resulting from the loss of the

hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45) are common.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

4-Oxononanoic acid. While specific experimental spectra are not widely available, the

expected chemical shifts can be predicted based on the functional groups present in the

molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Oxononanoic Acid
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Protons Chemical Shift (ppm) Multiplicity

-COOH 10.0 - 12.0 Singlet

-CH₂-C(=O)- 2.5 - 2.8 Triplet

-C(=O)-CH₂- 2.3 - 2.6 Triplet

-CH₂- (adjacent to C=O) 2.1 - 2.4 Triplet

-CH₂- (aliphatic) 1.1 - 1.7 Multiplet

-CH₃ 0.8 - 1.0 Triplet

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Oxononanoic Acid

Carbon Chemical Shift (ppm)

-COOH 175 - 185

-C=O (ketone) 205 - 220

-CH₂- (adjacent to COOH) 30 - 40

-CH₂- (adjacent to C=O) 35 - 45

-CH₂- (aliphatic) 20 - 35

-CH₃ 13 - 15

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Oxononanoic acid is characterized by the presence of strong absorption bands

corresponding to the carbonyl groups of the carboxylic acid and the ketone, as well as the

hydroxyl group of the carboxylic acid.

Table 4: Characteristic IR Absorption Bands for 4-Oxononanoic Acid
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Functional Group Absorption Range (cm⁻¹) Description

O-H (Carboxylic Acid) 2500 - 3300 Broad

C-H (Aliphatic) 2850 - 3000 Sharp

C=O (Carboxylic Acid) 1710 - 1760 Strong, Sharp

C=O (Ketone) ~1715 Strong, Sharp

C-O 1210 - 1320 Strong

The carboxylic acid carbonyl stretch typically appears at the lower end of its range when the

molecules form hydrogen-bonded dimers.[1]

Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented.

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer equipped

with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such

as methanol or acetonitrile, and introduced into the instrument. For fragmentation analysis

(MS/MS), a precursor ion of interest is selected in the first mass analyzer, fragmented in a

collision cell, and the resulting product ions are analyzed in the second mass analyzer.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

The 4-Oxononanoic acid sample is dissolved in a deuterated solvent, such as chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in an NMR tube. Chemical shifts are

reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For

¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines

for each unique carbon atom.

Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR)

spectrometer. A small amount of the neat liquid sample can be placed between two salt plates

(e.g., NaCl or KBr). Alternatively, a solution of the compound in a solvent with minimal IR

absorbance in the regions of interest (e.g., chloroform) can be analyzed in a suitable liquid cell.

The spectrum is recorded as percent transmittance or absorbance versus wavenumber (cm⁻¹).
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Oxononanoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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